molecular formula C12H16N6O B12183797 N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide

Cat. No.: B12183797
M. Wt: 260.30 g/mol
InChI Key: RMBNHJFHNNHSBU-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide is a compound that belongs to the class of pyrazole derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with pyrimidin-2-ylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities that may not be observed in other similar compounds .

Properties

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C12H16N6O/c1-9-8-10(17-18(9)2)16-11(19)4-7-15-12-13-5-3-6-14-12/h3,5-6,8H,4,7H2,1-2H3,(H,13,14,15)(H,16,17,19)

InChI Key

RMBNHJFHNNHSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CCNC2=NC=CC=N2

Origin of Product

United States

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